![molecular formula C12H18N2O2S B2536636 1-(3-乙氧基丙基)-4-硫代-3,4,6,7-四氢-1H-环戊[d]嘧啶-2(5H)-酮 CAS No. 920158-41-4](/img/structure/B2536636.png)

1-(3-乙氧基丙基)-4-硫代-3,4,6,7-四氢-1H-环戊[d]嘧啶-2(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

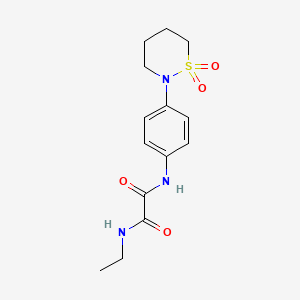

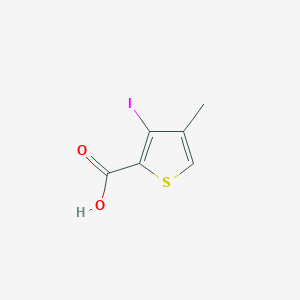

1-(3-ethoxypropyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35. The purity is usually 95%.

BenchChem offers high-quality 1-(3-ethoxypropyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethoxypropyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

金属有机框架 (MOFs) 用于气体吸附和催化

抗纤维化剂

用于癌症治疗的可逆 BTK 抑制剂

作用机制

Target of Action

The primary targets of 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of these targets can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Mode of Action

This compound interacts with its targets by inducing their degradation. It recruits a protein called Cereblon to degrade CDK4 and CDK6 . This leads to a decrease in the levels of these proteins, disrupting the cell cycle and inhibiting cell proliferation .

Biochemical Pathways

The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins are key regulators of the cell cycle, and their degradation can lead to cell cycle arrest. This disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and replicating their DNA . The downstream effect of this is a reduction in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Pharmacokinetics

It is known that the compound exhibits dose-dependent degradation of cdk4 and cdk6, with maximum degradation observed at a concentration of 025uM in Jurkat cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is the selective degradation of CDK4 and CDK6 in Molt4 cells . This leads to cell cycle arrest and a reduction in cell proliferation. The compound’s action at the molecular level therefore translates to a cellular effect of inhibited cell growth .

生化分析

Biochemical Properties

It is known that pyrimidine derivatives play crucial roles in various biochemical reactions . They form the structural foundation of nucleic acids like DNA and RNA . The balance between purines and pyrimidines is crucial for cellular processes .

Cellular Effects

Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various human tumor cell lines . They can inhibit cell proliferation and induce apoptosis .

Molecular Mechanism

Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . They can inhibit kinase activity and alter cell cycle progression .

Temporal Effects in Laboratory Settings

Pyrimidine derivatives have been shown to cause dose-dependent degradation of certain proteins over time .

Dosage Effects in Animal Models

Pyrimidine derivatives have been shown to exhibit varying effects at different dosages .

Metabolic Pathways

1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is likely involved in pyrimidine metabolism . Pyrimidines are ultimately catabolized to CO2, H2O, and urea .

Transport and Distribution

Pyrimidine derivatives have been designed to target specific cellular receptors .

Subcellular Localization

Enzymes involved in pyrimidine metabolism, such as dihydropyrimidine dehydrogenase, have been found in various subcellular locations .

属性

IUPAC Name |

1-(3-ethoxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-2-16-8-4-7-14-10-6-3-5-9(10)11(17)13-12(14)15/h2-8H2,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVLPYGHWFVNQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C2=C(CCC2)C(=S)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

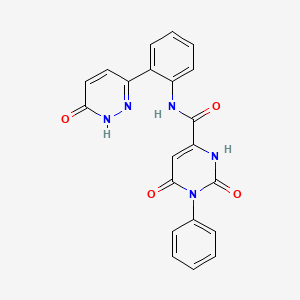

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2536553.png)

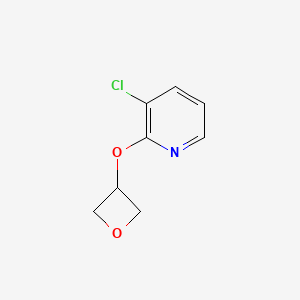

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2536561.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2536567.png)

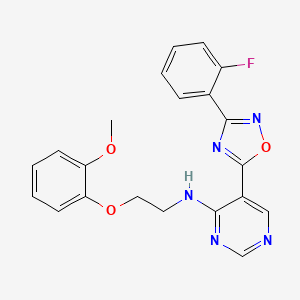

![N-(3-fluoro-4-methylphenyl)-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2536570.png)

![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)

![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)